molecular formula C8H11BrN2 B1380384 2-Bromo-4-(dimethylamino)aniline CAS No. 107100-00-5

2-Bromo-4-(dimethylamino)aniline

Cat. No. B1380384
CAS RN: 107100-00-5
M. Wt: 215.09 g/mol
InChI Key: RVHAMISQAPJLHG-UHFFFAOYSA-N
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Description

“2-Bromo-4-(dimethylamino)aniline” is a chemical compound with the molecular formula C8H11BrN2 . It is a derivative of aniline, which is a primary amine widely used as a precursor in the synthesis of organobromine compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom and a dimethylamino group attached to an aniline ring . The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Chemical Reactions Analysis

Aniline derivatives, such as “this compound”, are known to undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, they can be nitrated to produce derivatives with nitro groups .

Scientific Research Applications

Crystal Structure Characterization

The compound 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, closely related to 2-Bromo-4-(dimethylamino)aniline, has been synthesized and characterized using X-ray diffraction. This study provides insights into its crystal structure, including its crystallization in the monoclinic crystal system and the dihedral angles between the aromatic rings in its molecules (Zeng Wu-lan, 2011).

Molecular Conformation Influence

Research on p-Bromo-N-(p-dimethylaminobenzylidene)aniline, a compound similar to this compound, demonstrates how crystal environment influences molecular conformation. The study revealed two independent molecules with markedly different conformations, showcasing the impact of crystal packing effects on molecular arrangements (M. Ahmet, J. Silver, A. Houlton, 1994).

Synthesis and Redox Properties

The synthesis of oligo(N-phenyl-m-aniline)s, including this compound derivatives, has been achieved, along with an analysis of their redox properties. These compounds exhibit distinct cationic states with triplet spin-multiplicity, highlighting their potential in electronic applications (A. Ito, H. Ino, Kazuyoshi Tanaka, K. Kanemoto, Tatsuhisa Kato, 2002).

Structural Analysis of Derivatives

A study on 2-Bromo, 4′-dimethylamino, α-cyanostilbene, a derivative of this compound, highlights its orthorhombic structure. The research emphasizes the steric repulsion in the molecule affecting the coplanarity of phenyl groups, a critical aspect in understanding the molecular dynamics of such compounds (M. V. Meerssche, G. Leroy, 2010).

Charge-Transfer and Proton-Transfer Studies

The interaction between dimethylamino-p-benzaldehyde and o-bromoaniline, closely related to this compound, has been studied for charge-transfer and proton-transfer in molecular complexes. This research provides valuable insights into the electronic properties of these compounds (Nobuaki Inoue, Y. Matsunaga, 1973).

Reaction Mechanism Investigation

An investigation into the reaction of aniline with 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salts, compounds related to this compound, reveals insights into the selectivity and reaction mechanisms. This research is crucial for understanding the chemical reactivity and potential applications of such compounds (Monika Tripathi, Vianney Regnier, Christophe Lincheneau, David Martin, 2017).

Future Directions

While specific future directions for “2-Bromo-4-(dimethylamino)aniline” are not mentioned in the literature, similar compounds have been studied for their potential applications. For example, one study discusses the use of 1,8-naphthalimide derivatives, which include aniline derivatives, as emissive materials in organic light-emitting diodes . This suggests that “this compound” and similar compounds could have potential applications in the field of organic electronics.

properties

IUPAC Name

2-bromo-4-N,4-N-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHAMISQAPJLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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